molecular formula C27H34N4O4 B2431810 5,7-dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one CAS No. 384362-08-7

5,7-dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one

Cat. No.: B2431810
CAS No.: 384362-08-7
M. Wt: 478.593
InChI Key: UBKFCDNRXWOUHI-UHFFFAOYSA-N
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Description

5,7-dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H34N4O4 and its molecular weight is 478.593. The purity is usually 95%.
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Scientific Research Applications

Anticholinesterase Activity

  • Synthesis and Anticholinesterase Activity : A study by Filippova et al. (2019) focused on synthesizing various compounds including 4H-chromen-4-ones and exploring their inhibitory activity against butyrylcholinesterase. This research indicates potential applications in treating diseases like Alzheimer's where cholinesterase inhibitors are relevant (Filippova et al., 2019).

Antimicrobial Activity

  • Synthesis, Antimicrobial Activity, and Molecular Modeling : Mandala et al. (2013) synthesized and tested compounds, including chromen-2-ones, for their antimicrobial activity. These compounds showed significant antibacterial and antifungal effects (Mandala et al., 2013).

Spectral Analysis and DFT Investigation

  • Spectral Analysis and DFT Investigation : Al-Otaibi et al. (2020) conducted spectroscopic analysis and quantum mechanical studies on various chromen-4-one compounds. The study highlighted their stability, reactivity, and potential photovoltaic efficiency, suggesting applications in materials science (Al-Otaibi et al., 2020).

Antioxidant Properties

  • Structure-Activity Relationships of Bis-Coumarins : Kancheva et al. (2010) examined the antioxidant properties of various compounds including 4-hydroxy-2H-chromen-2-ones, which could have implications in developing antioxidants for therapeutic or nutritional purposes (Kancheva et al., 2010).

Antimycobacterial Agents

  • 1,5-Diphenylpyrrole Derivatives as Antimycobacterial Agents : Biava et al. (2008) studied derivatives of 1H-pyrrole, which include a chromen-4-one structure, for their activity against Mycobacterium tuberculosis. This research contributes to the development of new antimycobacterial agents (Biava et al., 2008).

Anticancer Activity

  • Synthesis and SAR Studies of Bis-Chromenone Derivatives : Venkateswararao et al. (2014) designed and synthesized bis-chromone derivatives to study their anti-cancer activity. These compounds showed promising in vitro activity against human cancer cell lines (Venkateswararao et al., 2014).

Catalytic and Antimicrobial Studies

  • Synthesis of New Unsymmetrical “End-Off” Complexes : Shanmuga Bharathi et al. (2009) explored the synthesis of binucleating ligands, including 4-methylphenol derivatives, and their application in catalytic and antimicrobial activities (Shanmuga Bharathi et al., 2009).

Properties

IUPAC Name

5,7-dihydroxy-6,8-bis[(4-methylpiperazin-1-yl)methyl]-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O4/c1-28-8-12-30(13-9-28)17-20-25(33)21(18-31-14-10-29(2)11-15-31)27-24(26(20)34)22(32)16-23(35-27)19-6-4-3-5-7-19/h3-7,16,33-34H,8-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKFCDNRXWOUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCN(CC5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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